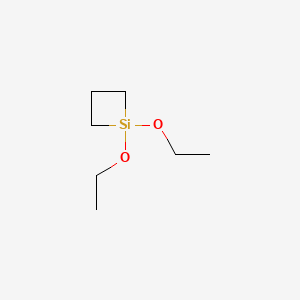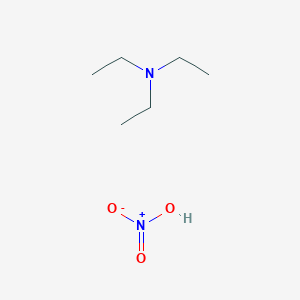
Triethylamine nitrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triethylammonium nitrate is a protic ionic liquid that has garnered attention due to its unique properties and applications. It is composed of triethylamine and nitric acid, forming a salt with the chemical formula C6H16N2O3. This compound is known for its high solubility in water, low volatility, and ability to act as a catalyst in various organic reactions .
準備方法
Synthetic Routes and Reaction Conditions: Triethylammonium nitrate can be synthesized through the neutralization reaction between triethylamine and nitric acid. The reaction is typically carried out under controlled conditions to ensure complete neutralization and to avoid any side reactions. The general reaction is as follows:
(C2H5)3N+HNO3→(C2H5)3NHNO3
This reaction is exothermic and should be performed with proper cooling to manage the heat generated .
Industrial Production Methods: In an industrial setting, the production of triethylammonium nitrate involves the careful addition of nitric acid to triethylamine in a reactor equipped with cooling systems. The reaction mixture is then purified through crystallization or distillation to obtain the pure compound .
化学反応の分析
Types of Reactions: Triethylammonium nitrate undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic synthesis.
Reduction: It can be reduced under specific conditions to form different nitrogen-containing compounds.
Substitution: It participates in nucleophilic substitution reactions, where the nitrate ion can be replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides are often used in substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro compounds, while reduction can produce amines .
科学的研究の応用
Triethylammonium nitrate has a wide range of applications in scientific research:
作用機序
The mechanism by which triethylammonium nitrate exerts its effects involves its ability to form hydrogen bonds and interact with various molecular targets. In chemical reactions, it can act as both a proton donor and acceptor, facilitating various catalytic processes. Its ionic nature allows it to stabilize transition states and intermediates, enhancing reaction rates .
類似化合物との比較
Tetraethylammonium nitrate: Similar in structure but with four ethyl groups attached to the nitrogen atom.
Tetrabutylammonium nitrate: Contains butyl groups instead of ethyl groups, leading to different solubility and reactivity properties.
Uniqueness: Triethylammonium nitrate is unique due to its balance of hydrophilicity and hydrophobicity, making it an effective solvent and catalyst in various reactions. Its ability to form stable ionic liquids at room temperature also sets it apart from other similar compounds .
特性
CAS番号 |
27096-31-7 |
|---|---|
分子式 |
C6H16N2O3 |
分子量 |
164.20 g/mol |
IUPAC名 |
N,N-diethylethanamine;nitric acid |
InChI |
InChI=1S/C6H15N.HNO3/c1-4-7(5-2)6-3;2-1(3)4/h4-6H2,1-3H3;(H,2,3,4) |
InChIキー |
XRDNFNGIKTYHAN-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CC.[N+](=O)(O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


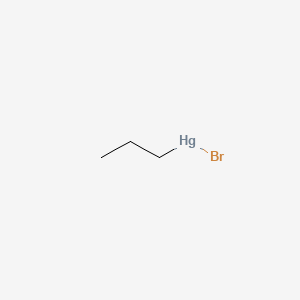
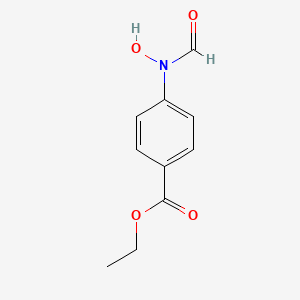
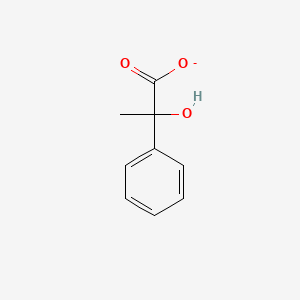
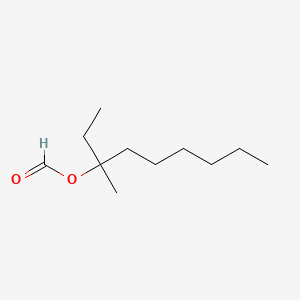
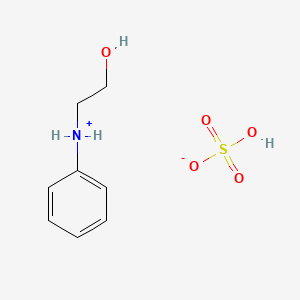
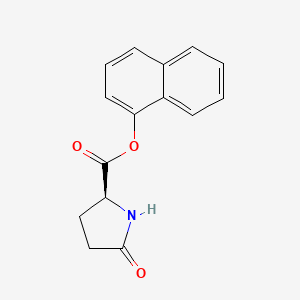
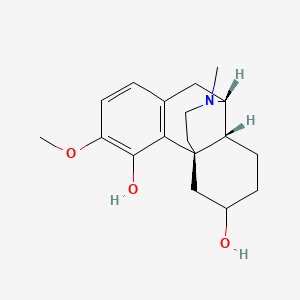

![2,3,9-Trimethoxy-5-methylbenzo[c]phenanthridin-5-ium;chloride](/img/structure/B12648943.png)



